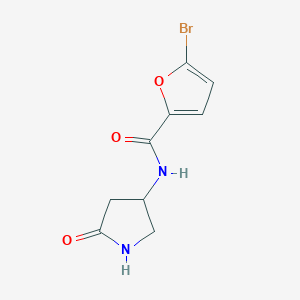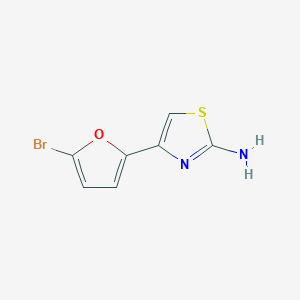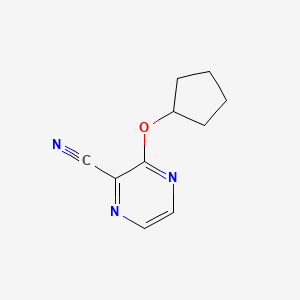
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazepane derivative that exhibits promising biological activities, making it a potential candidate for drug development.
Scientific Research Applications
Metabolism and Disposition in Humans
Research on compounds like SB-649868, which is an orexin receptor antagonist, shows extensive metabolism in humans. A study by Renzulli et al. (2011) detailed the metabolism and disposition of SB-649868 in humans, highlighting its elimination mainly via feces and the identification of metabolites resulting from oxidation processes. This study underscores the importance of understanding the metabolic pathways of therapeutic agents to optimize their efficacy and safety profiles (Renzulli et al., 2011).
Pharmacokinetics of Novel Compounds
The pharmacokinetics of new psychoactive substances, including their metabolism and excretion, have been of significant interest. For instance, Moosmann et al. (2013) discussed the identification, metabolism, and pharmacokinetics of flubromazepam, a designer benzodiazepine. The study provided insights into the compound's long elimination half-life and the detection of metabolites in biological specimens, contributing to forensic toxicology and clinical management of intoxication cases (Moosmann et al., 2013).
Toxicological Analysis and Identification
NMR spectroscopy has been utilized for the analysis and identification of xenobiotics in poisoning cases, as demonstrated by Imbenotte et al. (2003). This method allows for the direct characterization and quantitation of a wide range of xenobiotics in biological fluids without sample preparation, showcasing the potential for rapid and accurate diagnostic applications in toxicology (Imbenotte et al., 2003).
properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS2/c1-10-14(22-18-17-10)15(20)19-7-6-13(21-9-8-19)11-4-2-3-5-12(11)16/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGPHIATSKTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2865489.png)

![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)

![N-(2-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2865495.png)

![N-(4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2865498.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2865499.png)
![1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2865500.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2865502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2865503.png)
![1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2865507.png)
